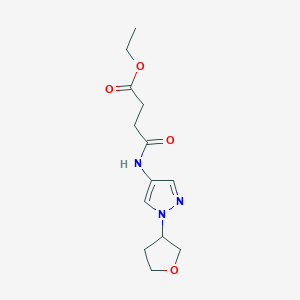

![molecular formula C16H20N6O B2416690 3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one CAS No. 2034610-46-1](/img/structure/B2416690.png)

3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been synthesized through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction was carried out using a sodium alkoxide solution as the reagent and catalyst .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Development of Novel Adrenoceptor Antagonists : Research on compounds with tricyclic heterocyclic systems, similar in complexity to the queried compound, has led to the synthesis of novel adrenoceptor antagonists. These compounds have shown high potency in binding studies towards alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes, displaying selectivity for alpha1a and alpha1d subtypes (Barlocco et al., 1999).

Antibacterial and Anticancer Evaluation : Pyridazine derivatives have been synthesized and evaluated for their antibacterial and anticancer activities. The structural modifications and synthesis of these derivatives show potential in targeting specific microbial organisms and cancer cell lines, illustrating the versatility of pyridazine-based compounds in scientific research (Bondock & Gieman, 2015).

Anti-inflammatory Agents : Studies on piperazinylthienylpyridazine derivatives have explored their synthesis and anti-inflammatory activities. These compounds have been synthesized from pyridazinone precursors and evaluated for their effectiveness against inflammation, showcasing the potential of piperazine and pyridazinone hybrids in medicinal chemistry (Refaat et al., 2007).

Wirkmechanismus

Target of Action

Similar compounds have been reported to act as inhibitors for certain proteins

Mode of Action

The exact mode of action of this compound is currently unknown. It’s known that similar compounds act as inhibitors, possibly by binding to their target proteins and preventing their normal function

Biochemical Pathways

Based on the known actions of similar compounds, it’s possible that this compound could affect pathways related to the function of the proteins it inhibits

Pharmacokinetics

Similar compounds have been synthesized and used as inhibitors for corrosion in a molar h 2 so 4 medium . The adsorption of these compounds on the interface follows the Langmuir isotherm model, including physisorption and chemisorption

Result of Action

Similar compounds have been shown to exhibit superior inhibition efficiency

Action Environment

The action of this compound can be influenced by environmental factors. For example, similar compounds have been shown to exhibit mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM This suggests that the concentration of the compound in the environment could significantly influence its action, efficacy, and stability

Eigenschaften

IUPAC Name |

3-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-1-methylpyrazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-20-6-5-17-15(16(20)23)22-9-7-21(8-10-22)14-11-12-3-2-4-13(12)18-19-14/h5-6,11H,2-4,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBADSIXAFVATK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N2CCN(CC2)C3=NN=C4CCCC4=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride](/img/structure/B2416608.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2416611.png)

![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/no-structure.png)

![3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2416618.png)

![N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-1-carboxamide](/img/structure/B2416624.png)

![N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2416630.png)